molecular formula C10H21NO B13328599 [(1-Methoxycycloheptyl)methyl](methyl)amine

[(1-Methoxycycloheptyl)methyl](methyl)amine

Cat. No.: B13328599
M. Wt: 171.28 g/mol
InChI Key: GSGZPIQTYYJXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxycycloheptyl)methylamine is an organic compound characterized by a cycloheptyl ring substituted with a methoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycycloheptyl)methylamine typically involves the following steps:

    Formation of 1-Methoxycycloheptanol: This can be achieved by the methoxylation of cycloheptanone using methanol in the presence of an acid catalyst.

    Conversion to 1-Methoxycycloheptyl Chloride: The alcohol group in 1-methoxycycloheptanol is converted to a chloride using thionyl chloride or phosphorus trichloride.

    Amination: The resulting 1-methoxycycloheptyl chloride is then reacted with methylamine to form (1-Methoxycycloheptyl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (1-Methoxycycloheptyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycycloheptyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(1-Methoxycycloheptyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxycycloheptyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxycyclohexyl)methylamine: Similar structure with a cyclohexyl ring instead of a cycloheptyl ring.

    (1-Methoxycyclopentyl)methylamine: Similar structure with a cyclopentyl ring instead of a cycloheptyl ring.

    (1-Methoxycyclooctyl)methylamine: Similar structure with a cyclooctyl ring instead of a cycloheptyl ring.

Uniqueness

(1-Methoxycycloheptyl)methylamine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger ring sizes

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-methoxycycloheptyl)-N-methylmethanamine

InChI

InChI=1S/C10H21NO/c1-11-9-10(12-2)7-5-3-4-6-8-10/h11H,3-9H2,1-2H3

InChI Key

GSGZPIQTYYJXAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCCC1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.